N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide

furan regioisomerism structure-activity relationship heterocyclic medicinal chemistry

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide (CAS 2097936-97-3, molecular formula C16H15N3O4S2) belongs to the thiazole-2-acetamide sulfonamide class, a scaffold extensively investigated for modulating nuclear receptors (e.g., RORγt), ion channels (e.g., voltage-gated sodium channels), and carbonic anhydrase enzymes. The compound incorporates a furan-3-yl regioisomer attached to a phenyl ring via a direct C–C bond, a methylene (-CH2-) linker bridging the phenyl to the sulfamoyl nitrogen, and an acetamide group at the thiazole 2-position.

Molecular Formula C16H15N3O4S2
Molecular Weight 377.43
CAS No. 2097936-97-3
Cat. No. B2442101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
CAS2097936-97-3
Molecular FormulaC16H15N3O4S2
Molecular Weight377.43
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C16H15N3O4S2/c1-11(20)19-16-17-9-15(24-16)25(21,22)18-8-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-7,9-10,18H,8H2,1H3,(H,17,19,20)
InChIKeyGWRHLSPWKJPHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide (CAS 2097936-97-3): Structural Classification and Sourcing Context for Thiazole-Sulfonamide Research Compounds


N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide (CAS 2097936-97-3, molecular formula C16H15N3O4S2) belongs to the thiazole-2-acetamide sulfonamide class, a scaffold extensively investigated for modulating nuclear receptors (e.g., RORγt), ion channels (e.g., voltage-gated sodium channels), and carbonic anhydrase enzymes [1]. The compound incorporates a furan-3-yl regioisomer attached to a phenyl ring via a direct C–C bond, a methylene (-CH2-) linker bridging the phenyl to the sulfamoyl nitrogen, and an acetamide group at the thiazole 2-position. Directly published quantitative biological data for this exact compound are absent from the peer-reviewed literature and public databases as of the search date; consequently, all differentiation claims below derive from class-level inference and structural comparison to analogs with reported activity [2].

Why Thiazole-Sulfonamide Acetamide Analogs Cannot Be Interchanged: Differentiating N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide from In-Class Alternatives


Thiazole-sulfonamide acetamides exhibit pronounced sensitivity to peripheral substituent identity; seemingly minor modifications—such as furan regioisomerism (2-yl vs. 3-yl), linker length (direct sulfamoyl vs. methylene-extended), and aryl substitution pattern—can drastically alter target selectivity profiles. For example, SR1001 (bearing a hexafluoro-hydroxypropanyl phenyl group) acts as a dual RORα/RORγt inverse agonist with an IC50 of ~117 nM [1], whereas ICA-121431 (containing a diphenyl acetamide moiety) selectively inhibits human Nav1.3 with an IC50 of 19 nM while showing >10 µM activity against Nav1.5 and Nav1.7 [2]. Consequently, the target compound, which uniquely combines a furan-3-yl-phenyl-methyl-sulfamoyl motif with a thiazol-2-yl acetamide core, cannot be assumed to share the potency, selectivity, or target engagement profile of any structurally related analog without explicit experimental confirmation [3].

Product-Specific Differentiation Evidence: N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide vs. Structural Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Predicted Impact on Target Binding Topology

The target compound incorporates a furan-3-yl substituent at the para position of the phenyl ring, whereas the majority of biologically characterized furan-containing thiazole acetamides utilize furan-2-yl attachment . The 3-yl regioisomer alters the spatial orientation of the oxygen atom relative to the phenyl-thiazole axis; this geometric difference can affect π-stacking interactions, hydrogen-bond acceptor positioning, and overall molecular shape complementarity within binding pockets. In nucleobase/nucleoside medicinal chemistry, furan-2-yl vs. furan-3-yl substitution has been shown to produce divergent biological activity profiles [1]. However, no head-to-head comparison between the 3-yl and 2-yl regioisomers of this specific chemotype has been published.

furan regioisomerism structure-activity relationship heterocyclic medicinal chemistry thiazole sulfonamide

Methylene-Linker Extended Sulfamoyl Architecture: Differentiation from Direct Sulfamoyl-Phenyl Thiazole Acetamides

The target compound features a methylene (-CH2-) spacer inserted between the sulfamoyl nitrogen and the 4-(furan-3-yl)phenyl group, creating a benzyl-sulfamoyl architecture. This contrasts with direct N-phenylsulfamoyl thiazole acetamides such as N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 127-76-4), where the sulfamoyl nitrogen is directly attached to the phenyl ring [1]. The methylene insertion increases conformational degrees of freedom by adding a rotatable bond, which can alter the distance and angular relationship between the furan-phenyl moiety and the thiazole core. In sulfonamide-based drug design, linker length modulation has been shown to affect potency and isoform selectivity [2].

sulfamoyl linker methylene spacer thiazole sulfonamide conformational flexibility

Absence of Strongly Electron-Withdrawing Groups: Lipophilicity and Metabolic Stability Differentiation from SR1001

SR1001 (N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide) is a well-characterized dual RORα/RORγt inverse agonist with an IC50 of ~117 nM and Ki values of 172 nM (RORα) and 111 nM (RORγ) [1]. Its potency is partly attributed to the hexafluoro-hydroxypropanyl group, which engages in specific hydrogen-bond and hydrophobic interactions within the ligand-binding domain. The target compound replaces this electron-withdrawing, lipophilic group with a furan-3-yl-phenyl moiety lacking strong electron-withdrawing character. This structural divergence is predicted to reduce lipophilicity (lower calculated logP), alter hydrogen-bonding capacity, and potentially improve metabolic stability by eliminating the oxidatively labile hexafluoroalkyl group [2].

electron-withdrawing group hexafluoroisopropanol lipophilicity metabolic stability RORγt

5-Sulfamoyl-thiazol-2-yl Acetamide Core: Carbonic Anhydrase Inhibition Class Potential

The unsubstituted 5-sulfamoyl-thiazol-2-yl acetamide core (N-(5-sulfamoylthiazol-2-yl)acetamide, CAS 113411-22-6) is recognized as a carbonic anhydrase (CA) inhibitory scaffold, with the primary sulfonamide (-SO2NH2) moiety serving as the zinc-binding warhead . The target compound differs by N-substitution of the sulfamoyl group with a 4-(furan-3-yl)benzyl group, converting the primary sulfonamide into a secondary sulfonamide. This structural modification typically reduces or abolishes zinc-binding capacity and CA inhibitory activity but may redirect the compound toward alternative targets such as nuclear receptors or ion channels. Thiazole-sulfonamide chemotypes have been claimed as RORγ modulators (Phenex Pharmaceuticals patent family) [1] and as Nav channel inhibitors (ICA-121431 class) [2].

carbonic anhydrase inhibition 5-sulfamoyl thiazole antiglaucoma zinc-binding sulfonamide

Recommended Application Scenarios for N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide Based on Structural Differentiation Evidence


Furan Regioisomer SAR Probe in Thiazole-Sulfonamide Screening Libraries

This compound is most rationally deployed as a furan-3-yl regioisomer comparator in structure-activity relationship (SAR) studies alongside furan-2-yl phenyl thiazole acetamides. The regioisomeric difference provides a systematic tool for probing how heterocycle attachment geometry influences target binding, selectivity, and physicochemical properties within thiazole-sulfonamide chemical space. Procurement is justified when a screening cascade requires regioisomeric matched pairs to deconvolute furan positional effects on biological activity [1].

Structurally Differentiated Negative Control or Counter-Screen Compound for RORγt and Nav Channel Assays

Given its structural relationship to SR1001 (RORγt inverse agonist) and ICA-121431 (Nav1.3/Nav1.7 inhibitor), this compound may serve as a structurally related but chemically distinct control for counter-screening or selectivity profiling. Its furan-3-yl-phenyl-methyl motif and absence of strong electron-withdrawing groups differentiate it from SR1001, while its benzyl-sulfamoyl architecture distinguishes it from the diphenyl acetamide scaffold of ICA-121431. This makes it suitable for inclusion in panels assessing scaffold-specific vs. target-specific effects [2].

Medicinal Chemistry Starting Point for Novel Thiazole-Sulfonamide Lead Discovery

The compound's combination of an unexplored furan-3-yl-phenyl-methyl-sulfamoyl motif with the well-precedented thiazol-2-yl acetamide core represents a novel chemical space intersection. It can serve as a medicinal chemistry starting point for lead discovery programs targeting nuclear receptors (PPAR, ROR), ion channels, or other targets susceptible to sulfonamide-based modulation. The methylene linker and furan-3-yl group offer vectors for further SAR expansion through parallel synthesis [3].

Reference Standard for Analytical Method Development and Physicochemical Profiling

In the absence of published bioactivity data, this compound retains utility as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for thiazole-sulfonamide acetamide analogs. Its distinct UV chromophore (furan-phenyl conjugation) and characteristic mass spectrometric fragmentation pattern facilitate method development applicable to related compound series. Procurement for analytical reference purposes is supported by the compound's well-defined molecular formula (C16H15N3O4S2, MW 377.4) and CAS registry number [4].

Quote Request

Request a Quote for N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.